molecular formula C11H9F3N2O B2774614 2-(4-methylphenyl)-5-(trifluoromethyl)-4H-pyrazol-3-one CAS No. 63695-47-6

2-(4-methylphenyl)-5-(trifluoromethyl)-4H-pyrazol-3-one

Cat. No. B2774614
CAS RN: 63695-47-6
M. Wt: 242.201
InChI Key: IJXZPNBQRFQWPE-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

Pyrazolones are known to undergo a variety of chemical reactions, including condensation reactions, oxidation reactions, and substitution reactions . The trifluoromethyl group is generally stable under a wide range of conditions .

Scientific Research Applications

Green Synthesis Approaches

Green One-Pot Synthesis for Anticancer Agents : A green, one-pot, catalyst-free synthesis approach was utilized to create novel compounds with anticancer activity against various cancer cell lines. This method emphasizes environmental friendliness and efficiency in synthesizing compounds with potential anticancer applications (Ali et al., 2021).

Antimicrobial Activity

Fluorinated Pyrazolone Derivatives : Derivatives synthesized using conventional and non-conventional methods have been assessed for their antimicrobial activities. This study highlights the comparative effectiveness of various synthesis techniques and the antimicrobial potential of these derivatives (Shelke et al., 2007).

Antioxidant and Anti-inflammatory Applications

Pyrazole Derivatives as Antimicrobial Agents : A series of compounds were synthesized and evaluated for their in vitro anti-bacterial, anti-fungal, and anti-oxidant activities, showing a broad spectrum of antimicrobial activities and moderate to good anti-oxidant activities (Bhat et al., 2016).

Spectroscopic and Computational Studies

Spectroscopic Investigations and Molecular Analysis : Quantum mechanical calculations, spectroscopic investigations (FT-IR, FT-Raman, and UV), and various molecular analyses were conducted to understand the properties of certain derivatives. These studies provide insights into the molecular structure, reactivity, and potential applications of these compounds in various scientific domains (Govindasamy & Gunasekaran, 2015).

Applications in Material Science

Phosphorescent Materials : Heteroleptic Ir(III) metal complexes containing N-phenyl-substituted pyrazoles were synthesized to achieve efficient, room-temperature blue phosphorescence. This work contributes to the development of materials for applications in light-emitting devices (Yang et al., 2005).

Synthesis and Tuberculostatic Activity

One-Pot Synthesis for Tuberculostatic Agents : A one-pot synthesis method was employed to prepare 3-trifluoromethyl-substituted 4-nitrosopyrazolines and 4-nitrosopyrazoles, which demonstrated significant tuberculostatic activity. This highlights the potential of these compounds in developing new treatments for tuberculosis (Khudina et al., 2010).

Safety And Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. For example, compounds containing a trifluoromethyl group can potentially be hazardous due to the high reactivity of fluorine .

properties

IUPAC Name

2-(4-methylphenyl)-5-(trifluoromethyl)-4H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3N2O/c1-7-2-4-8(5-3-7)16-10(17)6-9(15-16)11(12,13)14/h2-5H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJXZPNBQRFQWPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)CC(=N2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-methylphenyl)-5-(trifluoromethyl)-4H-pyrazol-3-one

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